Differentiation by 2-Methoxyphenyl vs. Benzyl Piperazine Substitution on α1-Adrenoceptor Affinity
In a comparative study of arylpiperazine derivatives, the N1-(2-methoxyphenyl)piperazine scaffold demonstrated a distinct affinity profile for α1A- and α1D-adrenoceptor subtypes compared to N1-benzylpiperazine analogs. While direct binding data for the exact pteridine derivative is unavailable, the core scaffold's substitution with 2-methoxyphenyl is reported to confer high affinity for α1-adrenoceptors, a property not observed with benzyl substitution in related heterocyclic systems [1]. The target compound's 2-methoxyphenyl group is predicted to engage in a critical hydrogen bond with the receptor, which the benzyl analog 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine (CAS 946350-18-1) cannot replicate.
| Evidence Dimension | Receptor binding affinity (α1-adrenoceptor) |
|---|---|
| Target Compound Data | Qualitative: High affinity predicted based on 2-methoxyphenyl scaffold; specific Ki (nM) not publicly available for this exact compound. |
| Comparator Or Baseline | 2-(4-Benzylpiperazin-1-yl)-N-phenylpteridin-4-amine (CAS 946350-18-1): No reported α1-adrenoceptor affinity. |
| Quantified Difference | Not quantified; structural analysis suggests loss of key hydrogen-bonding capability. |
| Conditions | In silico docking and molecular dynamics simulations; experimental radioligand binding assay data are absent. |
Why This Matters
For researchers targeting α1-adrenoceptor subtypes, the 2-methoxyphenyl substituent is a proven pharmacophore for affinity, making this compound a more rational choice for mechanistic studies than benzyl-substituted analogs.
- [1] Chagas-Silva, F., et al. N-phenylpiperazine derivatives as multitarget antagonists: binding profile at α1-adrenoceptors and 5-HT1A receptors. European Journal of Medicinal Chemistry, 2014, 71, 1-14. View Source
